molecular formula C11H19N3O5S3 B3061714 (r)-4-Ethylamino-3,4-dihydro-2-(2-methoylethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide CAS No. 138890-59-2

(r)-4-Ethylamino-3,4-dihydro-2-(2-methoylethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide

Katalognummer B3061714
CAS-Nummer: 138890-59-2
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: XACIEZJJSXJZMD-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AL-4623 is a small molecule belonging to the class of organic compounds known as thienothiazines. These are heterocyclic compounds containing a thiophene ring fused to a thiazine. Thiophene is a five-membered ring consisting of four carbon atoms and one sulfur atom, while thiazine is a six-membered ring consisting of four carbon atoms, one nitrogen atom, and one sulfur atom .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AL-4623 involves the formation of the thienothiazine core structure. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of thiophene and thiazine derivatives, which are subjected to cyclization reactions in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of AL-4623 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

AL-4623 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thienothiazine derivatives .

Wissenschaftliche Forschungsanwendungen

AL-4623 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of AL-4623 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase 2, an enzyme involved in various physiological processes. This inhibition can lead to changes in cellular pH and other downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

AL-4623 is unique due to its specific combination of the thiophene and thiazine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of activities that may not be present in other similar compounds .

Eigenschaften

CAS-Nummer

138890-59-2

Molekularformel

C11H19N3O5S3

Molekulargewicht

369.5 g/mol

IUPAC-Name

(4R)-4-(ethylamino)-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

InChI

InChI=1S/C11H19N3O5S3/c1-3-13-9-7-14(4-5-19-2)22(17,18)11-8(9)6-10(20-11)21(12,15)16/h6,9,13H,3-5,7H2,1-2H3,(H2,12,15,16)/t9-/m0/s1

InChI-Schlüssel

XACIEZJJSXJZMD-VIFPVBQESA-N

Isomerische SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC

Kanonische SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC

Andere CAS-Nummern

138890-59-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.